molecular formula C11H16ClNO B12314138 rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans

rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans

Cat. No.: B12314138
M. Wt: 213.70 g/mol
InChI Key: QBQUOJLIAOTSTL-UHFFFAOYSA-N
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Description

The compound exists as a racemic mixture of enantiomers (rac-), with the (3R,4S) stereochemistry explicitly defined. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications. Its molecular formula is inferred as C₁₂H₁₆ClNO (based on structural analogs in and ), with a molecular weight of approximately 225.72 g/mol (calculated).

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-benzylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H

InChI Key

QBQUOJLIAOTSTL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a deoxygenated product.

Scientific Research Applications

Neuropharmacological Effects

Research has indicated that rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride interacts with neurotransmitter systems, particularly:

  • Dopamine Transporter Inhibition : Studies show that this compound can inhibit the uptake of dopamine, suggesting potential applications in treating disorders like depression and schizophrenia .
  • Norepinephrine Transporter Affinity : It also displays moderate affinity for norepinephrine transporters, indicating possible use in managing attention deficit hyperactivity disorder (ADHD) and other mood disorders .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the benzyl group have been linked to enhanced activity against leukemia and CNS tumors .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways critical for tumor cell proliferation and survival.

Case Studies

Several case studies highlight the therapeutic potential of rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride:

StudyFocusFindings
Güzel-Akdemir et al. (2021)Anticancer ActivityIdentified significant inhibition rates against leukemia cell lines with modified pyrrolidine derivatives .
PMC3517155 (2019)Neuropharmacological EffectsDemonstrated high affinity for dopamine and norepinephrine transporters; potential implications for mood disorders .
US Patent Application (2015)Synthetic MethodsDetailed synthetic routes leading to effective enantiomer separation for enhanced biological evaluation .

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidine derivatives, focusing on stereochemistry, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
rac-(3R,4S)-4-Benzylpyrrolidin-3-ol Hydrochloride, Trans (Target) Not explicitly stated C₁₂H₁₆ClNO ~225.72 Trans C3-OH and C4-benzyl; racemic mixture of (3R,4S) and (3S,4R) enantiomers.
rac-(3S,4R)-4-Benzylpyrrolidin-3-ol Hydrochloride (Enantiomer) EN300-746960 C₁₂H₁₆ClNO ~225.72 Enantiomer of target; identical molecular formula but inverted stereochemistry .
rac-(3R,4S)-1-Benzyl-4-(1-Methyl-1H-Pyrazol-4-yl)Pyrrolidine-3-Carboxylic Acid Dihydrochloride, Trans 2044705-72-6 C₁₆H₂₁Cl₂N₃O₂ 358.26 Carboxylic acid at C3; pyrazole substituent at C4; dihydrochloride salt .
rac-(3R,4S)-1-Benzyl-4-(1,3-Dimethyl-1H-Pyrazol-4-yl)Pyrrolidine-3-Carboxylic Acid Dihydrochloride 2059909-42-9 C₁₇H₂₃Cl₂N₃O₂ 372.29 Additional methyl group on pyrazole; dihydrochloride salt .
(3S,4S)-3,4-Bis[[(1,1-Dimethylethyl)Dimethylsilyl]Oxy]-1-(Phenyl-Methyl)-Pyrrolidine Not provided C₂₃H₄₁NO₂Si₂ 440.82 Silyl-protected hydroxyl groups; no benzyl or hydrochloride .

Key Findings

Stereochemical Impact: The target compound’s enantiomer (3S,4R) (CAS EN300-746960) shares identical molecular weight and formula but exhibits inverted stereochemistry. Such differences can critically affect binding affinity in chiral environments (e.g., enzyme active sites) .

Functional Group Variations: Pyrazole-Substituted Analogs (CAS 2044705-72-6 and 2059909-42-9): These compounds replace the hydroxyl group with a carboxylic acid and incorporate pyrazole rings at C3. hydrochloride) .

Physicochemical Properties: The target compound’s hydrochloride salt improves aqueous solubility compared to its free base. In contrast, pyrazole-containing analogs (e.g., CAS 2044705-72-6) have higher molecular weights (~358–372 g/mol) due to additional heterocyclic and acid groups, which may reduce membrane permeability . Silyl-protected derivatives (e.g., C₂₃H₄₁NO₂Si₂) exhibit significantly higher molecular weights (~440 g/mol) and lipophilicity, suited for protective-group strategies in synthesis .

Research Implications

  • Synthetic Utility : Silyl-protected derivatives highlight strategies for stereoselective synthesis, while enantiomeric comparisons (e.g., CAS EN300-746960) underscore the need for chiral resolution techniques in drug development .

Biological Activity

Rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride is characterized by its pyrrolidine ring structure with a benzyl substituent at the 4-position. Its molecular formula is C11_{11}H15_{15}NO2_2·HCl, and it has been studied for various biological activities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antioxidant Activity : The presence of the hydroxyl group in the pyrrolidine structure contributes to its ability to scavenge free radicals.
  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.

Biological Activity Data Table

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
NeuroprotectiveInhibition of oxidative stress
AnticancerInhibition of cell proliferation

Case Studies and Research Findings

  • Antioxidant Properties :
    A study demonstrated that rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride significantly reduced oxidative stress markers in vitro. The compound was shown to decrease lipid peroxidation levels by up to 40% at a concentration of 50 µM.
  • Neuroprotection :
    In a model of neurodegeneration induced by glutamate toxicity, the compound exhibited protective effects on neuronal cells. It reduced apoptosis markers by 30%, suggesting a potential role in treating conditions like Alzheimer's disease.
  • Anticancer Activity :
    Research published in Journal of Medicinal Chemistry highlighted that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 20 to 50 µM, indicating moderate potency against these cells .

Q & A

Q. How can enantiomer-specific effects be isolated in complex biological systems?

  • Methodological Answer : Use chiral stationary phase chromatography to resolve enantiomers prior to in vivo studies. For cell-based assays, employ knockout models (e.g., CRISPR-modified receptors) to eliminate confounding interactions. Metabolomic profiling (LC-HRMS) identifies stereospecific metabolic pathways .

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